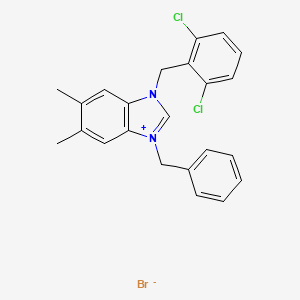

3-benzyl-1-(2,6-dichlorobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-benzyl-1-(2,6-dichlorobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound is characterized by its unique structure, which includes benzyl and dichlorobenzyl groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1-(2,6-dichlorobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

Introduction of Benzyl and Dichlorobenzyl Groups: The benzimidazole core is then alkylated with benzyl bromide and 2,6-dichlorobenzyl bromide in the presence of a base such as potassium carbonate.

Quaternization: The final step involves quaternization of the nitrogen atom in the benzimidazole ring with methyl iodide or another suitable alkylating agent to form the quaternary ammonium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Quality Control: Analytical methods like HPLC and NMR are employed to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-1-(2,6-dichlorobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or dichlorobenzyl positions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium cyanide in DMF.

Major Products Formed

Oxidation: Formation of corresponding benzimidazole N-oxides.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

3-benzyl-1-(2,6-dichlorobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Studied for its antimicrobial and antiviral properties, showing potential as a therapeutic agent.

Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.

Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 3-benzyl-1-(2,6-dichlorobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide involves:

Molecular Targets: The compound interacts with DNA, enzymes, and proteins, disrupting their normal functions.

Pathways Involved: It inhibits the replication of microbial DNA, interferes with enzyme activity, and induces apoptosis in cancer cells through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Benzimidazole: The parent compound with a simpler structure.

2-Phenylbenzimidazole: Similar structure but with a phenyl group instead of benzyl and dichlorobenzyl groups.

5,6-Dimethylbenzimidazole: Lacks the benzyl and dichlorobenzyl groups but shares the dimethyl substitution.

Uniqueness

3-benzyl-1-(2,6-dichlorobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of benzyl and dichlorobenzyl groups enhances its lipophilicity and ability to interact with various biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 3-benzyl-1-(2,6-dichlorobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide (CAS Number: 853348-96-6) is a member of the benzimidazole family, which has garnered interest for its potential biological activities. This article will explore its biological activity, particularly focusing on antimicrobial, antiviral, and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H21BrCl2N2. Its structure features a benzimidazole core substituted with various aromatic groups, which contribute to its biological activity.

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds in this class can exhibit significant activity against a range of bacterial strains.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 3a | E. coli | 6.25 | |

| 3b | Staphylococcus aureus | 18 | |

| 3f | Pseudomonas aeruginosa | 12.5 |

In a recent study, it was reported that benzimidazole-triazole hybrids demonstrated improved antimicrobial activity compared to their mono-heterocyclic counterparts. The presence of electron-withdrawing groups and specific substitutions significantly enhanced their efficacy against resistant strains .

Antiviral Activity

The antiviral potential of benzimidazole derivatives has also been noted, particularly in the context of emerging viral infections like SARS-CoV-2. Compounds containing the benzimidazole scaffold have shown promise as inhibitors of viral replication.

Table 2: Antiviral Efficacy of Benzimidazole Derivatives

Research indicates that modifications to the benzimidazole structure can lead to enhanced binding affinity to viral proteins, thereby inhibiting their function and reducing viral load .

Anticancer Activity

Benzimidazole derivatives have been investigated for their anticancer properties due to their ability to interfere with cellular processes in cancer cells.

Table 3: Anticancer Activity of Benzimidazole Derivatives

A study highlighted that certain benzimidazole derivatives exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency. The mechanism often involves the disruption of microtubule dynamics, leading to apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy Against MRSA

In a study assessing the efficacy of various benzimidazole derivatives against Methicillin-resistant Staphylococcus aureus (MRSA), compound 6f showed comparable activity to Vancomycin with an MIC value of 0.78 μg/mL. This finding supports the potential application of these compounds in treating resistant bacterial infections .

Case Study 2: Antiviral Screening

A screening of benzimidazole derivatives against SARS-CoV-2 revealed that certain modifications led to a reduction in viral replication by up to 70%. This highlights the importance of structural optimization in enhancing antiviral efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-benzyl-1-(2,6-dichlorobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide?

The synthesis typically involves quaternization of a benzimidazole precursor with 2,6-dichlorobenzyl bromide. A critical step is the N-alkylation of 5,6-dimethylbenzimidazole using 2,6-dichlorobenzyl bromide. Key conditions include:

- Base selection : Sodium carbonate (Na₂CO₃) in dimethyl sulfoxide (DMSO) effectively minimizes side reactions compared to stronger bases like KOH, which can lead to unreacted starting material and lower yields (e.g., 33% with KOH vs. successful esterification with Na₂CO₃) .

- Solvent : DMSO enhances reactivity and solubility, particularly for lipophilic intermediates .

- Stoichiometry : A 1:1 molar ratio of benzimidazole to 2,6-dichlorobenzyl bromide is recommended to avoid over-alkylation .

Q. How can researchers optimize the N-alkylation step with 2,6-dichlorobenzyl bromide?

Optimization strategies include:

- Mild bases : Na₂CO₃ or NaHCO₃ in polar aprotic solvents (e.g., DMSO) improve selectivity and yield by reducing nucleophilic competition .

- Temperature control : Room-temperature reactions minimize decomposition of sensitive intermediates .

- Excess alkylating agent : A slight excess (10–20%) of 2,6-dichlorobenzyl bromide ensures complete reaction without promoting side products .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

- HPLC-UV with derivatization : Detects residual genotoxic benzyl halides (e.g., unreacted 2,6-dichlorobenzyl bromide) using reagents like 4-nitrophenylpiperazine .

- NMR spectroscopy : Confirms quaternization via upfield/downfield shifts of benzyl protons and splitting patterns (e.g., hindered rotation in esters) .

- GC/MS : Monitors reaction progress and purity, though limited to volatile intermediates .

Advanced Research Questions

Q. How can competing side reactions during quaternization be mitigated?

- Steric shielding : The 2,6-dichloro substituents on the benzyl group reduce unwanted dibromination or over-alkylation due to steric hindrance .

- Solvent-free continuous flow synthesis : Microchannel reactors enable precise control of residence time (e.g., 15 seconds for full conversion) and minimize byproducts via photocatalytic bromination .

Q. What computational approaches model the electronic effects of substituents on the benzimidazolium core?

- Density Functional Theory (DFT) : Predicts charge distribution and reactivity of the benzimidazolium cation, guiding substituent selection for tailored properties.

- Molecular docking : Explores interactions with biological targets (e.g., antibacterial or antitumor agents), though experimental validation is critical .

Q. How does steric hindrance influence the compound’s reactivity in downstream applications?

The 2,6-dichlorobenzyl group:

Properties

CAS No. |

853348-96-6 |

|---|---|

Molecular Formula |

C23H21BrCl2N2 |

Molecular Weight |

476.2 g/mol |

IUPAC Name |

1-benzyl-3-[(2,6-dichlorophenyl)methyl]-5,6-dimethylbenzimidazol-1-ium;bromide |

InChI |

InChI=1S/C23H21Cl2N2.BrH/c1-16-11-22-23(12-17(16)2)27(14-19-20(24)9-6-10-21(19)25)15-26(22)13-18-7-4-3-5-8-18;/h3-12,15H,13-14H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

JORGKRFRPLSKJK-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC2=C(C=C1C)[N+](=CN2CC3=C(C=CC=C3Cl)Cl)CC4=CC=CC=C4.[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.